2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole
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Overview
Description
2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, two phenyl groups, and a hexahydro-1,3,2-benzodiazaphosphole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxyphenol with diphenylphosphine under controlled conditions to form the desired benzodiazaphosphole structure. The reaction conditions often include the use of solvents such as toluene or trifluorotoluene and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzyloxyquinone derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include benzyloxyquinone derivatives from oxidation, reduced benzodiazaphosphole derivatives from reduction, and various substituted benzodiazaphosphole compounds from substitution reactions.
Scientific Research Applications
2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the benzodiazaphosphole core can interact with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(Benzyloxy)-1-methylpyridinium triflate
- 1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole derivatives
- Benzylpenicillin
Uniqueness
What sets 2-(Benzyloxy)-1,3-diphenyl-hexahydro-1,3,2-benzodiazaphosphole apart is its unique combination of a benzyloxy group and a benzodiazaphosphole core. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H27N2OP |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,3-diphenyl-2-phenylmethoxy-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole |
InChI |
InChI=1S/C25H27N2OP/c1-4-12-21(13-5-1)20-28-29-26(22-14-6-2-7-15-22)24-18-10-11-19-25(24)27(29)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2 |
InChI Key |
OPXVDCVTCQKLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N(P(N2C3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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